
Dapagliflozin impurity
Vue d'ensemble
Description
L’impureté de dapagliflozine est un sous-produit formé lors de la synthèse de la dapagliflozine, un inhibiteur du cotransporteur sodium-glucose 2 utilisé dans le traitement du diabète de type 2. Ces impuretés peuvent provenir de diverses étapes du processus de synthèse et peuvent affecter la pureté et l’efficacité du produit pharmaceutique final .
Voies de synthèse et conditions de réaction :
- Une méthode consiste à ajouter du n-butyllithium à une solution de 5-bromo-2-chloro-4’-éthoxyl diphénylméthane pour préparer un réactif au lithium. Ce réactif réagit ensuite avec le borate de méthyle de pinacol par une réaction de couplage de Suzuki pour former l’impureté de dapagliflozine .
- Une autre méthode implique le processus d’estérification de la dapagliflozine avec du silanol de triéthyle, qui génère une impureté d’éther de dapagliflozine-triéthylsilyle comme sous-produit d’une réaction de réduction .
Méthodes de production industrielle :
- Les méthodes de production industrielle visent à optimiser le processus de purification des intermédiaires de dapagliflozine afin d’augmenter le rendement de la réaction, d’améliorer la qualité du produit et de réduire les coûts des matières premières .
Types de réactions :
Oxydation : Les impuretés de dapagliflozine peuvent subir des réactions d’oxydation, conduisant à la formation de divers produits de dégradation.
Réduction : Des réactions de réduction peuvent également se produire, en particulier pendant le processus de synthèse, conduisant à la formation d’impuretés spécifiques.
Réactifs et conditions courants :
Réactifs : n-butyllithium, borate de méthyle de pinacol, silanol de triéthyle.
Principaux produits :
- Les principaux produits formés à partir de ces réactions comprennent diverses impuretés de dapagliflozine, telles que l’éther de dapagliflozine-triéthylsilyle .
4. Applications de recherche scientifique
Les impuretés de dapagliflozine sont étudiées de manière approfondie pour comprendre leur impact sur la stabilité et l’efficacité du produit pharmaceutique. Ces études sont cruciales pour :
Chimie : Comprendre la stabilité chimique et les voies de dégradation de la dapagliflozine.
Biologie : Enquêter sur l’activité biologique et la toxicité potentielle des impuretés.
Médecine : Assurer la sécurité et l’efficacité de la dapagliflozine en tant qu’agent thérapeutique.
Industrie : Développer des méthodes de synthèse et de purification améliorées pour minimiser la formation d’impuretés
Applications De Recherche Scientifique
Analytical Methods for Impurity Detection
The detection and quantification of dapagliflozin impurities are essential for ensuring drug quality and compliance with regulatory standards. Various analytical techniques have been developed:
- High-Performance Liquid Chromatography (HPLC) : This method is widely utilized for separating and quantifying dapagliflozin and its impurities. Studies have demonstrated successful elution of multiple impurities alongside dapagliflozin, with specific retention times identified for each component .
- Ultra-Performance Liquid Chromatography (UPLC) : UPLC has been shown to provide higher resolution and faster analysis times compared to traditional HPLC. For example, a study reported the limits of detection and quantification for dapagliflozin and its impurities, confirming the method's sensitivity .
- Method Validation : Validation studies confirm the specificity, linearity, accuracy, and precision of these analytical methods. Results indicated satisfactory recovery rates and low relative standard deviations, affirming their reliability for routine analysis .
Clinical Implications of Dapagliflozin Impurities
The presence of impurities can significantly affect the pharmacological profile of dapagliflozin:
- Toxicity Assessment : Research has indicated that certain impurities may exhibit cytotoxic effects at varying concentrations. For instance, one impurity was found to reduce cell viability significantly at concentrations as low as 10 µM . Understanding these effects is crucial for evaluating the overall safety profile of dapagliflozin formulations.
- Impact on Efficacy : Impurities can potentially alter the therapeutic effectiveness of dapagliflozin. Studies assessing the pharmacokinetics of dapagliflozin in the presence of impurities are necessary to ensure that patients receive optimal therapeutic benefits without adverse effects.
Case Studies
Several case studies highlight the importance of monitoring dapagliflozin impurities in pharmaceutical development:
- Study on Stability : A study evaluated the stability of dapagliflozin under various stress conditions (acidic, alkaline, oxidative). It was found that degradation products did not interfere with impurity analysis, ensuring reliable quality control during manufacturing .
- Comparative Outcomes in Clinical Trials : A recent multicenter study compared outcomes between patients treated with empagliflozin and dapagliflozin. The presence of impurities in dapagliflozin formulations was considered when analyzing treatment efficacy and safety profiles .
Mécanisme D'action
Les impuretés de dapagliflozine n’ont pas d’effet thérapeutique direct mais peuvent influencer la stabilité et l’efficacité globales du médicament. Le principal mécanisme d’action de la dapagliflozine implique l’inhibition du cotransporteur sodium-glucose 2, ce qui réduit la réabsorption du glucose dans les reins et favorise l’excrétion du glucose .
Composés similaires :
Empagliflozine : Un autre inhibiteur du cotransporteur sodium-glucose 2 utilisé à des fins thérapeutiques similaires.
Canagliflozine : Aussi un inhibiteur du cotransporteur sodium-glucose 2 avec des applications similaires.
Comparaison :
- La dapagliflozine et l’empagliflozine présentent toutes deux des avantages significatifs en termes de résultats cardiaques et rénaux. La dapagliflozine a été démontrée comme ayant un risque plus élevé d’hospitalisation pour insuffisance cardiaque à des doses plus faibles par rapport à l’empagliflozine .
- Les impuretés formées pendant la synthèse de ces composés peuvent varier, affectant différemment leur stabilité et leur efficacité .
Comparaison Avec Des Composés Similaires
Empagliflozin: Another sodium-glucose co-transporter 2 inhibitor used for similar therapeutic purposes.
Canagliflozin: Also a sodium-glucose co-transporter 2 inhibitor with similar applications.
Comparison:
- Dapagliflozin and empagliflozin both demonstrate significant benefits in terms of heart failure and renal outcomes. dapagliflozin has been shown to have a higher risk of hospitalization for heart failure at lower doses compared to empagliflozin .
- The impurities formed during the synthesis of these compounds can vary, affecting their stability and efficacy differently .
Activité Biologique
Dapagliflozin impurity, specifically known as this compound A, is a derivative of dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor widely used in the management of type 2 diabetes mellitus. This article explores the biological activity of this compound, including its pharmacological effects, metabolic pathways, and potential implications in clinical settings.
Overview of Dapagliflozin and Its Impurities
Dapagliflozin is primarily utilized for its ability to lower blood glucose levels by inhibiting the SGLT2 transporter in the kidneys, promoting glucose excretion through urine. However, impurities such as this compound A have raised concerns regarding their biological activity and safety profile. This impurity is classified as a genotoxic compound, which can potentially damage genetic material at low concentrations .
Biological Activity
Mechanism of Action:
- Dapagliflozin and its impurities function by inhibiting SGLT2, leading to reduced reabsorption of glucose in the renal tubules. This results in increased urinary glucose excretion and subsequently lowers blood glucose levels .
- The presence of impurities like this compound A may alter the overall pharmacodynamics and pharmacokinetics of the drug, potentially leading to unexpected biological responses.
Pharmacological Effects:
- Studies have shown that dapagliflozin effectively reduces fasting plasma glucose and improves glycemic control in diabetic patients. In animal models, it has demonstrated significant anti-hyperglycemic activity .
- Dapagliflozin's impact on metabolic pathways has been investigated through various clinical trials. For instance, a study involving heart failure patients highlighted changes in metabolite clusters associated with energy metabolism when treated with dapagliflozin .
Case Studies and Clinical Findings
1. Efficacy in Heart Failure:
A placebo-controlled trial known as DEFINE-HF assessed the effects of dapagliflozin on patients with heart failure with reduced ejection fraction (HFrEF). The study found that dapagliflozin treatment was associated with improved metabolic profiles, including increased ketone bodies and alterations in acylcarnitine levels, which are indicative of enhanced fatty acid oxidation .
2. Renal Outcomes:
The DARWIN-T2D study evaluated renal endpoints in type 2 diabetes patients treated with dapagliflozin compared to other glucose-lowering therapies. Results indicated that dapagliflozin had a favorable effect on albumin excretion rates (AER) and estimated glomerular filtration rates (eGFR), confirming its antiproteinuric effects despite a mild decline in eGFR .
Impurity Characterization and Safety Profile
Characterization:
this compound A has been characterized using advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR). These methods confirm its structure and purity levels, which are critical for ensuring patient safety .
Safety Concerns:
The genotoxic nature of this compound A necessitates careful monitoring during drug development and clinical use. Regulatory agencies emphasize the importance of controlling impurities to minimize potential risks associated with genetic damage .
Summary Table: Biological Activity of this compound
Parameter | Dapagliflozin | This compound A |
---|---|---|
Mechanism of Action | SGLT2 Inhibition | Potentially altered SGLT2 effects |
Primary Use | Type 2 Diabetes | Safety concerns due to genotoxicity |
Clinical Efficacy | Reduces blood glucose | Unknown impact on efficacy |
Metabolic Effects | Improves metabolic profiles | May interfere with metabolic pathways |
Regulatory Status | Approved | Requires monitoring for safety |
Propriétés
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO7/c1-2-28-15-6-3-12(4-7-15)9-13-10-14(5-8-16(13)22)21(27)20(26)19(25)18(24)17(11-23)29-21/h3-8,10,17-20,23-27H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDGWGYAUCJZDV-ADAARDCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)CO)O)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@]3([C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960404-86-8 | |
Record name | 1-C-(4-Chloro-3-((4-ethoxyphenyl)methyl)phenyl)-alpha-D-glucopyranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960404868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-α-D-glucopyranose | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GLW9C3QQ3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of synthesizing and studying Dapagliflozin impurities?
A1: Understanding the impurities present in a drug substance like Dapagliflozin is crucial for several reasons. [] Impurities can potentially impact the drug's safety and efficacy profiles. By synthesizing these impurities, researchers can:
Q2: Can you describe the synthetic route employed in the research paper to produce the Dapagliflozin impurity?
A2: The research paper outlines a multi-step synthesis of a this compound starting from D-glucose. [] The process involves:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.